molecular formula C12H14ClNO2 B4657053 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B4657053
M. Wt: 239.70 g/mol
InChI Key: GEJJVPWKVNDMHF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with chlorine and methyl groups, and an acetamide moiety with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with an amine, such as allylamine, under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorine atom on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide would depend on its specific biological activity. If it acts as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)acetamide
  • 2-(3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)acetamide

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 7399-59-9
  • Density : 1.255 g/cm³
  • Boiling Point : 389.5°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro-substituted phenoxy group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study screening various chloroacetamides found that those with halogenated phenyl rings demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLess EffectiveModerate

Anticancer Activity

In vitro studies have shown that derivatives of acetamides, including those with similar substituents, can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups have been noted to enhance cytotoxicity against liver carcinoma cells (HEPG2) .

CompoundIC50 (µM)Cell Line
This compoundTBDHEPG2

Study on Antimicrobial Properties

A recent study focused on the antimicrobial potential of synthesized N-substituted phenyl chloroacetamides, where the presence of the chloro group was linked to enhanced activity against Gram-positive bacteria . This suggests a promising avenue for further exploration of similar compounds in treating bacterial infections.

Cytotoxicity Investigation

Another investigation evaluated the cytotoxicity of related compounds using the MTT assay, revealing that structural modifications significantly impacted their anticancer activity. The study highlighted the importance of substituent positioning on the aromatic ring in determining biological effectiveness .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJVPWKVNDMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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